molecular formula C23H24N6O3S B2718906 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide CAS No. 1171543-42-2

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2718906
CAS RN: 1171543-42-2
M. Wt: 464.54
InChI Key: FTWKAMYDLFESTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Coordination Complexes

Research on pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been explored for their potential in forming supramolecular architectures through hydrogen bonding, highlighting their significance in the field of molecular engineering and material science (Chkirate et al., 2019).

Pharmacological Evaluation

Derivatives of pyrazole and oxadiazole have been computationally and pharmacologically evaluated, showing potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings suggest a broad spectrum of potential therapeutic applications for such compounds (Faheem, 2018).

Cytotoxicity Studies

Synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been carried out, and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been evaluated, suggesting potential applications in cancer research (Hassan et al., 2014).

Antagonistic Properties

The study of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists has revealed significant findings in the development of new therapeutic agents targeting adenosine receptors, with implications for various diseases (Jung et al., 2004).

Herbicidal Activity

The chloroacetamide class of herbicides, including compounds with structural similarities to the query compound, has been studied for their mode of action and inhibition of fatty acid synthesis in plants, providing insights into agricultural applications (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-4-14-7-5-6-8-17(14)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-9-11-16(31-2)12-10-15/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWKAMYDLFESTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide

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